molecular formula C13H6Br2N2O3 B14687579 3,8-Dibromo-1-nitrophenanthridin-6(5h)-one CAS No. 27353-56-6

3,8-Dibromo-1-nitrophenanthridin-6(5h)-one

Cat. No.: B14687579
CAS No.: 27353-56-6
M. Wt: 398.01 g/mol
InChI Key: CSINRGQQILCKQC-UHFFFAOYSA-N
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Description

3,8-Dibromo-1-nitrophenanthridin-6(5h)-one is a synthetic organic compound belonging to the phenanthridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-1-nitrophenanthridin-6(5h)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of bromine atoms at the 3 and 8 positions of the phenanthridinone core.

    Nitration: Introduction of a nitro group at the 1 position.

    Cyclization: Formation of the phenanthridinone ring system.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could convert the nitro group to an amine.

    Substitution: Halogen atoms (bromine) may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

3,8-Dibromo-1-nitrophenanthridin-6(5h)-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: The parent compound, known for its diverse chemical reactivity.

    3,8-Dibromo-phenanthridinone: Lacks the nitro group, offering different reactivity.

    1-Nitrophenanthridinone: Lacks the bromine atoms, providing a different set of chemical properties.

Properties

CAS No.

27353-56-6

Molecular Formula

C13H6Br2N2O3

Molecular Weight

398.01 g/mol

IUPAC Name

3,8-dibromo-1-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H6Br2N2O3/c14-6-1-2-8-9(3-6)13(18)16-10-4-7(15)5-11(12(8)10)17(19)20/h1-5H,(H,16,18)

InChI Key

CSINRGQQILCKQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC3=C2C(=CC(=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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